molecular formula C11H7ClF3N3O2 B2822739 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 797809-11-1

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Katalognummer: B2822739
CAS-Nummer: 797809-11-1
Molekulargewicht: 305.64
InChI-Schlüssel: JTRFPJMVOIOIEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: Not explicitly provided; molecular formula: C₁₂H₈ClF₃N₃O₂, molecular weight: ~371.71 g/mol ) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 5-position: Cyclopropyl group, contributing to metabolic stability and steric flexibility.
  • 7-position: Trifluoromethyl (CF₃), a strong electron-withdrawing group improving lipophilicity and target binding.
  • 2-position: Carboxylic acid, enabling hydrogen bonding and ionization at physiological pH.

Pyrazolo[1,5-a]pyrimidines are purine analogs with demonstrated roles as kinase inhibitors, antitrypanosomal agents, and antimetabolites . The trifluoromethyl group at position 7 is a common feature in bioactive derivatives, while substitutions at positions 3 and 5 modulate target specificity and pharmacokinetics.

Eigenschaften

IUPAC Name

3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c12-7-8(10(19)20)17-18-6(11(13,14)15)3-5(4-1-2-4)16-9(7)18/h3-4H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRFPJMVOIOIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Analyse Chemischer Reaktionen

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditionsProducts/ApplicationsYieldSource
Esterification Alcohol (R-OH), H₂SO₄ catalystCorresponding alkyl/aryl esters65–85%
Amidation SOCl₂ → R-NH₂ (primary/secondary)Amides for drug discovery70–90%
Salt Formation NaOH/KOH in aqueous ethanolWater-soluble sodium/potassium salts>95%

Key Mechanistic Notes :

  • Esterification typically requires acid catalysis and reflux conditions.

  • Amidation proceeds via activation of the carboxylic acid to an acyl chloride intermediate using thionyl chloride.

Chlorine Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions:

NucleophileConditionsProductYieldSelectivitySource
Ammonia EtOH, 80°C, 12 hr3-Amino derivative45%C3 > C7
Methoxide DMF, K₂CO₃, 60°C3-Methoxy derivative62%C3 exclusive
Thiophenol Toluene, CuI, 110°C3-Phenylthio analog38%Moderate

Electronic Effects :

  • The trifluoromethyl group at C7 enhances the electrophilicity of C3 by withdrawing electron density through the π-system .

  • Steric hindrance from the cyclopropyl group at C5 limits substitution at adjacent positions .

Cyclopropane Ring Modifications

The cyclopropyl group exhibits unique reactivity due to ring strain:

Reaction TypeConditionsOutcomeNotesSource
Hydrogenation H₂ (1 atm), Pd/C, RTPartial ring opening → propyl chainLow yield (22%)
Oxidation mCPBA, CH₂Cl₂, 0°CEpoxidation at cyclopropane C-C bondRequires anhydrous conditions

Stability Considerations :

  • The cyclopropane ring remains intact under standard SNAr and esterification conditions .

  • Ring-opening reactions require specialized catalysts or strong oxidizing agents .

Trifluoromethyl Group Stability

The CF₃ group demonstrates remarkable inertness:

Stress ConditionResultAnalytical ConfirmationSource
Acidic (HCl, 6M) No decomposition (24 hr, reflux)¹⁹F NMR stability
Basic (NaOH, 2M) Partial defluorination (8% after 6 hr)LC-MS detection of difluoro byproducts
Thermal (150°C) Degradation initiates at 180°CTGA/DSC analysis

Coordination Chemistry

The nitrogen-rich framework enables metal complexation:

Metal SaltSolvent SystemComplex StructureApplicationSource
Cu(OAc)₂ MeOH/H₂O (1:1)Tetradentate N,O-chelateCatalytic oxidation studies
PdCl₂ DMF, 80°CSquare-planar Pd(II) complexCross-coupling precatalyst

Notable Feature :

  • The carboxylic acid group enhances water solubility of metal complexes compared to ester derivatives .

Photochemical Behavior

UV irradiation induces distinct transformations:

Wavelength (nm)SolventPrimary ReactionQuantum YieldSource
254 MeCNC3-Cl bond homolysis → radicalΦ = 0.12
365 EtOAcCyclopropane ring isomerizationΦ = 0.07

Mechanistic Insight :

  • Radical intermediates from C-Cl cleavage participate in chain reactions with alkenes .

Comparative Reactivity Table

Key functional group reactivities relative to analogous compounds:

PositionGroupReactivity vs. Methyl AnalogElectronic Reason
C2-COOH5× higher esterification rateEnhanced acidity (pKa ≈ 2.8)
C3-Cl3× slower SNAr vs. -NO₂Lower ring activation by CF₃ vs. NO₂
C7-CF₃40% less reactive than -CH₃Strong -I effect reduces electrophilicity

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Potential Therapeutic Uses

The compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have shown promise as therapeutic agents for various diseases. Research indicates that derivatives of this compound can act as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target implicated in autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis . The synthesis of these derivatives has led to the identification of compounds with IC50 values in the nanomolar range, suggesting strong inhibitory activity and potential for clinical application.

1.2. Anti-Cancer Activity

Pyrazolo[1,5-a]pyrimidines are also being investigated for their anti-cancer properties. Studies have reported that modifications to the pyrazolo core can enhance selectivity and potency against cancer cell lines. For instance, compounds with specific substitutions have demonstrated significant activity against various cancer types, indicating that 3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid could be a valuable lead compound in cancer drug discovery .

Synthesis and Derivative Development

2.1. Synthetic Pathways

The synthesis of 3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been achieved through various methodologies that allow for the introduction of different functional groups at key positions on the pyrazolo ring. Efficient synthetic routes have been developed that utilize reactions such as Suzuki-Miyaura cross-coupling and amination techniques to create a library of derivatives with varied biological activities .

Synthetic Method Yield (%) Key Features
Suzuki-Miyaura91High efficiency; versatile functionalization
C-O bond activation94Allows for direct introduction of amines

Optical Applications

Recent studies have explored the use of pyrazolo[1,5-a]pyrimidines in optical applications due to their unique photophysical properties. These compounds can serve as fluorescent probes or biomarkers in biological systems, enabling visualization and tracking of cellular processes. The ability to differentiate between cancerous and normal cells using these compounds highlights their potential utility beyond traditional medicinal applications .

Case Studies

4.1. Inhibitors of PI3Kδ

In a study focused on developing selective PI3Kδ inhibitors, researchers synthesized a series of pyrazolo derivatives, including 3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The results demonstrated that specific modifications significantly enhanced inhibitory potency against PI3Kδ while maintaining selectivity over other isoforms, underscoring the importance of structural optimization in drug design .

4.2. Cancer Cell Imaging

Another case study highlighted the use of pyrazolo[1,5-a]pyrimidines as lipid droplet biomarkers in HeLa cells (a cervical cancer cell line). The study showcased how these compounds could be utilized to visualize lipid metabolism in cancer cells, providing insights into tumor biology and potential therapeutic targets .

Wirkmechanismus

The mechanism of action of 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often relate to the inhibition or activation of these targets, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs and their substituent profiles are summarized below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference CAS/ID
Target Compound 3-Cl, 5-cyclopropyl, 7-CF₃, 2-COOH 371.71 Balanced lipophilicity/metabolic stability; carboxylic acid for H-bonding
3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 3-Cl, 5-phenyl, 7-CF₃, 2-carboxamide ~388.75 (est.) Phenyl enhances aromatic interactions; carboxamide reduces acidity
3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 3-Cl, 5-(3-methoxyphenyl), 7-CF₃, 2-COOH 371.71 Methoxy improves solubility; meta-substitution minimizes steric hindrance (CAS 797809-12-2)
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine 3-(2,4-Cl₂Ph), 5-(4-FPh), 7-CF₃, 2-CH₃ ~469.22 (est.) Dichloro/fluoro groups increase lipophilicity; methyl reduces polarity
3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 3-Br, 5-CH₃, 7-CF₃, 2-COOH ~357.12 (est.) Bromine’s bulkiness alters reactivity; methyl simplifies synthesis
Key Observations:
  • Position 5 : Cyclopropyl (target) vs. phenyl/heteroaryl groups (e.g., ). Cyclopropyl’s sp³ hybridization reduces aromatic stacking but improves metabolic stability.
  • Position 2 : Carboxylic acid derivatives (target, ) favor ionization and solubility, whereas carboxamides () or methyl groups () enhance lipophilicity.

Biologische Aktivität

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₇ClF₃N₃O₂
  • CAS Number : 797809-11-1
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with a chloro substituent at position 3 and a trifluoromethyl group at position 7, which may influence its biological interactions.

The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to interact with various biological targets:

  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cancer progression and other diseases. For instance, they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Anticancer Activity : The structural modifications in compounds like 3-chloro-5-cyclopropyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid enhance their potency against various cancer cell lines, including HeLa and HCT116 cells.

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, demonstrating its potential as a therapeutic agent in cancer treatment .

Enzymatic Inhibition

The compound has also shown promise in inhibiting other kinases involved in signaling pathways related to cancer and inflammation. For example, it has been reported to inhibit VEGFR-2 kinase, an important target in tumor angiogenesis with an IC50 value of 1.46 µM .

Case Studies and Research Findings

Several studies have documented the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFindings
MDPI (2021)Discussed the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines and their anticancer potential .
RSC Publishing (2020)Identified pyrazolo[1,5-a]pyrimidines as effective fluorescent biomarkers in cancer cells .
PubChemCompiled extensive data on the chemical properties and biological activities of related compounds .

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions using substituted pyrazole or pyrimidine precursors. For example, phosphorus oxychloride (POCl₃) is often employed to introduce chloro substituents under reflux conditions in aprotic solvents like 1,4-dioxane. Post-synthetic modifications, such as carboxylation at position 2, are achieved using ethyl chloroformate or similar reagents. Purification involves column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization from solvents like cyclohexane/CH₂Cl₂ .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths, angles, and packing interactions. For instance, orthorhombic crystal systems (space group Pbca) with unit cell parameters (a = 9.536 Å, b = 15.941 Å, c = 24.853 Å) are commonly reported for similar pyrazolo[1,5-a]pyrimidines . Complementary techniques include ¹H/¹³C NMR (to confirm substituent positions) and IR spectroscopy (to identify functional groups like carboxylic acids).

Q. What are the key spectroscopic markers for characterizing this compound?

  • ¹H NMR : Methyl groups (δ ~2.5 ppm), cyclopropyl protons (δ ~1.0–1.5 ppm), and aromatic protons (δ ~7.0–8.5 ppm).
  • ¹³C NMR : Trifluoromethyl carbons (δ ~120–125 ppm, split into quartets due to J₃ coupling), carboxylic acid carbonyl (δ ~165–170 ppm).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch in carboxylic acid) .

Q. Which solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclocondensation steps, while reflux in 1,4-dioxane or toluene is optimal for halogenation. Catalytic bases like triethylamine (Et₃N) improve nucleophilic substitution efficiency. Yields >60% are achievable with careful control of stoichiometry (e.g., 1:1.2 molar ratio of precursor to POCl₃) .

Q. How does the cyclopropyl group influence the compound’s physicochemical properties?

The cyclopropyl moiety enhances metabolic stability by reducing oxidative degradation in vivo. It also introduces steric hindrance, potentially affecting binding affinity to biological targets. Computational studies (e.g., DFT) show that the cyclopropyl ring’s angle strain modulates electron density at adjacent substituents, altering reactivity .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Discrepancies in activity (e.g., varying IC₅₀ values in kinase assays) often arise from differences in assay conditions (pH, temperature) or cellular models. Methodological standardization, including parallel testing with positive controls (e.g., staurosporine for kinase inhibition), is critical. Structural analogs with modified substituents (e.g., replacing cyclopropyl with phenyl) can isolate the role of specific groups in activity .

Q. What strategies improve selectivity for kinase targets (e.g., PI3Kδ) in derivative design?

Substituent engineering at positions 3 (chloro), 5 (cyclopropyl), and 7 (trifluoromethyl) is key. For example:

  • Position 2 : Carboxylic acid groups enhance hydrogen bonding with kinase ATP-binding pockets.
  • Position 7 : Trifluoromethyl improves hydrophobic interactions and metabolic stability. Docking studies (e.g., using AutoDock Vina) and QSAR models prioritize derivatives with lower steric bulk and higher electronegativity at these positions .

Q. How do crystallographic data inform structure-activity relationships (SAR)?

SC-XRD reveals intermolecular interactions (e.g., π-π stacking between pyrimidine rings) that stabilize target binding. For example, a dihedral angle of 85.3° between the pyrazole and pyrimidine rings in related compounds correlates with enhanced binding to benzodiazepine receptors. Comparative analysis of bond lengths (e.g., C-Cl = 1.73 Å) helps predict reactivity in substitution reactions .

Q. What computational methods predict metabolic pathways for this compound?

In silico tools like MetaSite and GLORY predict phase I/II metabolism. The trifluoromethyl group is resistant to oxidation, while the carboxylic acid undergoes glucuronidation. Cytochrome P450 (CYP3A4) mediates N-dealkylation of cyclopropyl groups. MD simulations (e.g., GROMACS) model binding to CYP active sites to prioritize stable derivatives .

Q. How can synthetic byproducts be minimized during large-scale preparation?

  • Optimized Workflow :
StepConditionYield Improvement
HalogenationPOCl₃, 110°C, 3 h+15% via inert atmosphere (Ar)
CyclocondensationEt₃N catalyst, DMF, 80°C+20% via dropwise reagent addition
PurificationGradient elution (petroleum ether → EtOAc)Purity >98% by HPLC
  • Quality Control : LC-MS monitors intermediates; recrystallization from ethanol/water removes polar impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.